(2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone

Thermal Properties Crystallisation Solid-State Characterisation

Researchers requiring sterically biased ketone intermediates often face supply inconsistency for unsymmetrical dinaphthyl ketones, where even positional isomers like 2,2′-dinaphthyl ketone (CAS 613-56-9) exhibit critically different conformational stability and photophysical behavior. This compound eliminates that risk. • Structural Differentiation: The 2-methyl-1-naphthyl group creates unique steric congestion, providing differential face shielding essential for synthesizing chiral 1,2′-dinaphthalene ligands and studying steric effects on triplet energy. • Process Advantage: A well-defined melting point (139-142 °C) lower than symmetrical analogues facilitates melt crystallization and polymorph screening without thermal degradation. • Supply Certainty: Supplied at ≥98% GC purity with full regiospecific identity verification, ensuring reproducible SAR data for fragment-based screening and cross-coupling applications.

Molecular Formula C22H16O
Molecular Weight 296.4 g/mol
CAS No. 110876-52-3
Cat. No. B033782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone
CAS110876-52-3
Molecular FormulaC22H16O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C=C1)C(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C22H16O/c1-15-10-11-17-7-4-5-9-20(17)21(15)22(23)19-13-12-16-6-2-3-8-18(16)14-19/h2-14H,1H3
InChIKeyGCDFSVMEIZNGPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,2′-dinaphthyl Ketone Overview


2-Methyl-1,2′-dinaphthyl ketone ((2-methylnaphthalen-1-yl)(naphthalen-2-yl)methanone, CAS 110876-52-3) is an unsymmetrical diaryl ketone comprising a 2-methyl-1-naphthyl group and a 2-naphthyl group linked through a central carbonyl . With molecular formula C₂₂H₁₆O and a molecular weight of 296.36 g·mol⁻¹, it is a crystalline solid melting at 139–142 °C and is commercially supplied at ≥98% purity (GC) . Its structural asymmetry, arising from the methyl substitution on only one naphthalene ring, distinguishes it from symmetrical dinaphthyl ketone analogues and imparts unique conformational and physicochemical properties that are relevant to synthetic organic chemistry, materials science, and pharmaceutical intermediate research.

Conformational probe: Unsymmetrical 1,2′-dinaphthyl scaffold supports steric and electronic effect studies distinct from symmetrical analogues.
Synthetic intermediate: Regiospecific methyl substitution enables sterically biased ketone for atropisomeric ligand and catalyst design.
Research procurement: Commercial ≥98% GC purity with melting point specification supports reproducible solid-phase screening.

Why Generic Analogues Cannot Substitute


Dinaphthyl ketones are not a uniform class: the position of naphthyl attachment (1,1′- vs. 1,2′- vs. 2,2′-), the presence or absence of ring substituents, and the regiospecific placement of methyl groups all critically influence molecular geometry, conformational stability, and photophysical properties [1]. A systematic DFT and crystallographic study demonstrated that the order of conformational stability for unsubstituted dinaphthyl ketones is 2,2′-C=X > 1,2′-C=X > 1,1′-C=X, with 1-naphthyl derivatives suffering increased overcrowding and larger twist angles that disrupt π-conjugation [1]. The introduction of a 2-methyl group on the 1-naphthyl ring in the target compound (CAS 110876-52-3) further amplifies these steric effects, resulting in a unique conformational landscape that differs markedly from both the symmetrical 2,2′-dinaphthyl ketone (CAS 613-56-9) and its regioisomer (2-methyl-1-naphthyl)(1-naphthyl)methanone (CAS 41774-28-1). Consequently, substituting any of these analogues without experimental validation risks altering reactivity, crystallization behaviour, and spectroscopic signatures in downstream applications.

Target
2-Methyl-1,2′-dinaphthyl ketone
CAS 110876-52-3
Analogues not interchangeable
Symmetrical 2,2′-dinaphthyl ketone (CAS 613-56-9) lacks methyl substitution; 1-naphthyl regioisomer (CAS 41774-28-1) alters carbonyl attachment position. Conformational stability and crystal packing differ markedly, potentially shifting reactivity and spectroscopic signatures.
Target
2-Methyl-1-naphthyl substitution pattern
Risk if substituted
Methyl placement influences twist angles and π-conjugation disruption. Using unsubstituted or differently substituted dinaphthyl ketones may change photophysical behavior and catalyst performance without validation.

Quantitative Differentiation Evidence


Melting Point vs. Symmetrical Analogue

The target compound exhibits a sharp, experimentally determined melting point of 139.0–142.0 °C , whereas the symmetrical analogue 2,2′-dinaphthyl ketone (CAS 613-56-9) lacks a reliably reported experimental melting point; the only available value is a computational estimate of 172 °C (mean of weighted MP, MPBPWIN v1.42) . This ~30–33 °C lower melting point is attributed to the reduced molecular symmetry imparted by the 2-methyl group, which disrupts crystal packing and enables melt-based processing and recrystallisation under milder thermal conditions.

Melting point
Cross-study comparable
~30–33 °C lower vs. symmetrical 2,2′-dinaphthyl ketone (experimental vs. predicted).
Supports milder recrystallization and melt-processing protocols.
Comparator mp is computational estimate; no experimental reference identified.
Thermal Properties Crystallisation Solid-State Characterisation

GC Purity Specification Comparison

The target compound is commercially supplied with a minimum GC purity of 98.0% (TCI Product M1284) , whereas the most common commercial grade of 2,2′-dinaphthyl ketone is typically offered at 95% or 97% purity . This ≥1–3% purity differential is analytically meaningful: for a compound with a molecular weight of 296.36 g·mol⁻¹, the lower-purity material may contain unidentified impurities at levels sufficient to interfere with stoichiometric calculations, catalytic screening, or spectroscopic baseline determination.

GC purity
Head-to-head
+1–3% absolute purity vs. typical commercial 2,2′-dinaphthyl ketone (95–97%).
Reduces impurity-derived artefact risk in sensitive applications.
Specification from supplier; independent batch verification recommended for critical work.
Analytical Quality Control Procurement Specification Reproducibility

Boiling Point and Density Differences

The target compound has a reported boiling point of 474.2 °C at 760 mmHg and a density of 1.175 g·cm⁻³ , while 2,2′-dinaphthyl ketone boils at 485.6–485.7 °C at 760 mmHg with a density of 1.197 g·cm⁻³ . The 11.4–11.5 °C lower boiling point and 0.022 g·cm⁻³ lower density of the methyl-substituted target reflect its higher molecular weight (296.36 vs. 282.34 g·mol⁻¹) combined with reduced molecular symmetry, which weakens intermolecular interactions in the condensed phase and facilitates volatility-based purification methods.

Boiling point & density
Cross-study comparable
Boiling point 11.4–11.5 °C lower; density 0.022 g·cm⁻³ lower than symmetrical analogue.
Facilitates volatility-based purification and vapour-phase deposition screening.
Reported physicochemical data; source review advised.
Physicochemical Profiling Separation Science Process Chemistry

Regioisomeric Identity Confirmation

The target compound (CAS 110876-52-3) is the 2-naphthyl ketone regioisomer, structurally differentiated from (2-methyl-1-naphthyl)(1-naphthyl)methanone (CAS 41774-28-1) by the position of the carbonyl attachment on the non-methylated naphthalene ring . The two regioisomers share the identical molecular formula (C₂₂H₁₆O) and molecular weight (296.36 g·mol⁻¹) and therefore cannot be distinguished by elemental analysis or mass spectrometry alone. Their differentiation requires NMR spectroscopy (¹H and ¹³C chemical shift patterns) or chromatographic retention time comparison against authentic standards, as confirmed by the distinct SDBS spectral database entries for the target compound [1]. In any structure–activity relationship (SAR) study, procurement of the incorrect regioisomer would introduce a confounding structural variable that could invalidate biological or catalytic activity correlations.

Regioisomeric identity
Class-level inference
Distinct CAS 110876-52-3; NMR spectra confirm 2-naphthyl attachment vs. 1-naphthyl isomer (CAS 41774-28-1).
Essential for SAR studies; MS alone cannot distinguish regioisomers.
Spectral reference available in SDBS; identity verification by NMR recommended.
Regiospecific Synthesis Structure–Activity Relationship Chemical Identity

Recommended Application Scenarios


Chiral Ligand and Catalyst Synthesis

The unsymmetrical 2-methyl-1,2′-dinaphthyl scaffold provides a sterically biased ketone intermediate for constructing atropisomeric ligands or organocatalysts. Its distinct regioisomeric identity (CAS 110876-52-3) and the conformational constraints imposed by the 2-methyl-1-naphthyl group make it a more suitable precursor than symmetrical 2,2′-dinaphthyl ketone for applications where differential steric shielding of the two naphthyl faces is required, such as in the synthesis of chiral 1,2′-dinaphthalene ligands described in the literature [1].

Photophysical Triplet-State Studies

The laser flash photolysis study of dinaphthyl ketones established that triplet energies and electron-transfer kinetics are highly sensitive to the naphthyl attachment pattern and conformational flexibility . The target compound, with its 2-methyl substitution on the 1-naphthyl ring, is expected to exhibit a triplet energy and self-quenching behaviour distinct from the 1,1′-, 1,2′-, and 2,2′-dinaphthyl ketones characterised in that study, making it a valuable probe for investigating the effect of steric decongestion on photophysical pathways.

Pharmaceutical Solid-State Screening

The experimentally verified melting point of 139–142 °C and the ≥98% GC purity specification make this compound a suitable crystalline intermediate for solid-form screening. Its lower and well-defined melting point compared to the predicted ~172 °C for 2,2′-dinaphthyl ketone facilitates melt crystallisation and polymorph screening without thermal degradation, which is relevant when the ketone serves as a penultimate intermediate in API synthesis [1].

Cross-Coupling in Fragment-Based Discovery

As a Building Block-class research chemical with guaranteed high purity , the target compound is suitable for use in palladium-catalysed cross-coupling reactions (e.g., Suzuki, Negishi) where the carbonyl group can be retained or transformed. Its regiospecific identity ensures that SAR data generated from this scaffold are reproducible and attributable to a single, well-characterised molecular entity, an essential requirement for fragment-based screening libraries [1].

Application
Selection Property
Validation Focus
Chiral ligand / catalyst synthesis
Sterically biased atropisomeric scaffold
Regioisomeric identity confirmation; steric shielding evaluation
Photophysical triplet-state studies
Conformational flexibility from methyl substitution
Triplet energy and self-quenching comparison with symmetrical analogues
Pharmaceutical solid-state screening
Well-defined melting point (139–142 °C, experimental)
Thermal stability verification; polymorph screening under mild conditions
Cross-coupling in fragment-based discovery
Building-block purity (≥98% GC) and regiospecific identity
Reproducible SAR attribution; carbonyl retention/transformation screening
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